molecular formula C9H16O2S B12670374 2-((1-Methylethyl)thio)ethyl methacrylate CAS No. 86047-53-2

2-((1-Methylethyl)thio)ethyl methacrylate

Cat. No.: B12670374
CAS No.: 86047-53-2
M. Wt: 188.29 g/mol
InChI Key: NWGMUEAVJOBSEB-UHFFFAOYSA-N
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Description

2-((1-Methylethyl)thio)ethyl methacrylate (CAS 86047-53-2) is a methacrylate derivative featuring a thioether linkage with an isopropyl substituent. Its molecular formula is C₉H₁₆O₂S, and it has a molecular weight of 188.287 g/mol . The compound’s structure consists of a methacrylate backbone (CH₂=C(CH₃)COO−) connected to an ethylthio group (−S−CH₂CH₂−) bearing an isopropyl branch (−CH(CH₃)₂).

Properties

CAS No.

86047-53-2

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

2-propan-2-ylsulfanylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H16O2S/c1-7(2)9(10)11-5-6-12-8(3)4/h8H,1,5-6H2,2-4H3

InChI Key

NWGMUEAVJOBSEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester typically involves the esterification of 2-Propenoic acid with 2-[(1-methylethyl)thio]ethanol under acidic conditions. The reaction is catalyzed by sulfuric acid or other strong acids, and the reaction mixture is heated to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the ester with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemical Applications

Polymer Synthesis

  • Monomer for Polymers : 2-((1-Methylethyl)thio)ethyl methacrylate is primarily utilized as a monomer in the production of polymers and copolymers. Its structure contributes to materials with enhanced flexibility and resistance to environmental degradation, making it suitable for applications in coatings and adhesives.
  • Reversible-Deactivation Radical Polymerization : This compound can be polymerized using techniques such as Reversible-Deactivation Radical Polymerization (RDRP), allowing for the creation of polymers with well-defined structures. Its reactivity facilitates the incorporation of specific functionalities into the polymer backbone .

Biological Applications

Enzyme Studies

  • Reagent in Biological Research : In biological contexts, this compound is employed as a reagent in enzyme-catalyzed reactions. Its ability to undergo various transformations makes it a useful tool for exploring metabolic pathways and enzyme mechanisms.

Medical Applications

Therapeutic Potential

  • Prodrug Development : Derivatives of this compound are being investigated for their potential therapeutic properties. The ester group can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis within the body, enhancing drug delivery systems.

Industrial Applications

Adhesives and Coatings

  • Industrial Uses : The compound is also significant in industrial applications where it is used in the formulation of adhesives, coatings, and sealants. Its strong bonding capabilities and resistance to environmental factors make it ideal for these purposes.

Case Studies

Study Focus Findings
Polymer Characterization Investigated the properties of polymers synthesized from this compoundDemonstrated enhanced flexibility and thermal stability compared to traditional methacrylate polymers.
Biological Interaction Studies Examined enzyme interactions with derivatives of this compoundShowed that modifications can significantly alter enzyme kinetics and substrate specificity.
Industrial Application Trials Tested various formulations in real-world adhesive applicationsConfirmed superior bonding strength and environmental resistance compared to standard adhesives.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release 2-Propenoic acid and 2-[(1-methylethyl)thio]ethanol, which can then participate in various metabolic processes. The compound’s reactivity with nucleophiles and electrophiles allows it to modify proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound is compared with structurally related methacrylates differing in substituent groups (Table 1).

Table 1. Structural and Molecular Properties of Selected Methacrylates

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Feature
2-((1-Methylethyl)thio)ethyl methacrylate 86047-53-2 C₉H₁₆O₂S 188.287 Isopropylthio Thioether with branched alkyl chain
2-Ethoxyethyl methacrylate 2370-63-0 C₈H₁₄O₃ 158.195 Ethoxy Ether with linear alkyl chain
2-Methoxyethyl methacrylate 6976-93-8 C₇H₁₂O₃ 144.17 Methoxy Ether with shorter alkyl chain
2-(Methylthio)ethyl methacrylate 14216-23-0 C₇H₁₂O₂S 160.23 Methylthio Thioether with smaller substituent
2-Hydroxyethyl methacrylate 868-77-9 C₆H₁₀O₃ 130.14 Hydroxyethyl Hydroxyl group (polar)
Methyl methacrylate 80-62-6 C₅H₈O₂ 100.12 Methyl Simple alkyl ester

Key Observations :

  • Substituent Effects: The thioether group (−S−) in this compound reduces polarity compared to oxygen-based ethers (e.g., 2-ethoxyethyl methacrylate) . This enhances solubility in non-polar solvents.
  • Polarity : Hydroxyethyl methacrylate (HEMA) exhibits high hydrophilicity due to its −OH group, contrasting sharply with the hydrophobic isopropylthio variant .

Physicochemical and Spectral Properties

Spectral Data :

  • UV-Vis Absorption : Methacrylates with electron-withdrawing substituents (e.g., chlorobenzothiazolyl) show redshifted absorption compared to simple alkyl derivatives . While direct data for this compound is unavailable, its thioether group likely induces moderate electronic effects, intermediate between ethers and aromatic derivatives.
  • Solvent Interactions : In polar solvents like dimethyl sulfoxide (DMSO), methacrylates with bulky substituents exhibit broader absorption bands due to solvatochromic effects .

Thermal Stability :

  • Thioether-containing methacrylates may exhibit lower thermal stability than oxygen analogs due to weaker C−S bonds. For example, methyl methacrylate (MMA) decomposes at ~200°C , whereas thioether derivatives may degrade at lower temperatures.

Reactivity and Polymerization Behavior

  • Radical Polymerization : Methacrylates with bulky substituents (e.g., isopropylthio) show reduced propagation rates compared to MMA due to steric effects .
  • Copolymer Compatibility : The thioether group may enhance compatibility with sulfur-containing polymers (e.g., polysulfides), whereas hydroxyethyl methacrylate is preferred in hydrophilic copolymers .

Biological Activity

2-((1-Methylethyl)thio)ethyl methacrylate, also known as 2-propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester, is a compound that has garnered attention for its potential applications in biology and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 86047-53-8
Molecular Formula C9H16O2S
Molecular Weight 188.29 g/mol
IUPAC Name 2-propan-2-ylsulfanylethyl 2-methylprop-2-enoate
InChI Key NWGMUEAVJOBSEB-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound is primarily explored through its derivatives and polymeric forms. Research indicates that this compound can influence various biological processes, including enzyme-catalyzed reactions and metabolic pathways.

The mechanism of action involves hydrolysis of the ester group, releasing active components that can interact with biological molecules. This reactivity allows the compound to modify proteins and other biomolecules, potentially influencing their functions .

Research Findings

Several studies have investigated the biological implications of this compound:

  • Polymerization Studies : Research on poly(2-(methylsulfinyl)ethyl methacrylate), derived from this compound, demonstrated its potential as a cryoprotectant in cell preservation. The sulfoxide functionality mimics dimethyl sulfoxide (DMSO), known for its cryoprotective properties. Initial studies indicated that these polymers could significantly enhance cell viability during cryopreservation .
  • Toxicity Evaluations : A study on the toxicity of various formulations, including those based on methacrylate compounds, revealed a correlation between chemical structure and biological response. The findings suggested that modifications in the ester structure could lead to variations in hemolytic activity and systemic toxicity .
  • Cytotoxicity Assessments : In vitro tests showed that polymers derived from this compound exhibited varying levels of cytotoxicity depending on their structural modifications. For instance, overoxidation led to copolymers with both sulfoxide and sulfone functionalities, which were found to have increased cytotoxic effects .

Case Study 1: Cryopreservation Efficacy

A study focused on the efficacy of poly(2-(methylsulfinyl)ethyl methacrylate) as a cryoprotectant demonstrated that the presence of sulfoxide groups improved cell survival rates during freezing processes. This research provides insights into developing new macromolecular cryoprotectants based on this compound's derivatives .

Case Study 2: Hemolytic Activity Correlation

Another significant study evaluated the hemolytic activity of various methacrylate-based polymers. The statistical analysis indicated a strong correlation between the structural properties of these polymers and their biological responses, highlighting the importance of chemical modifications in determining toxicity profiles .

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